molecular formula C25H27NO6 B2422828 (Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-16-5

(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2422828
CAS No.: 887467-16-5
M. Wt: 437.492
InChI Key: WDYVWNCCTJMLGP-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirochroman ring system fused with a piperidinone moiety and a (3,4,5-trimethoxyphenyl)acryloyl group. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond in the acryl group.

Properties

IUPAC Name

1'-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-29-21-14-17(15-22(30-2)24(21)31-3)8-9-23(28)26-12-10-25(11-13-26)16-19(27)18-6-4-5-7-20(18)32-25/h4-9,14-15H,10-13,16H2,1-3H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYVWNCCTJMLGP-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Spirocyclization

The foundational spirocyclic scaffold is synthesized via a modified Stork enamine cyclization, adapted from methodologies in spirochromane-piperidine systems.

Procedure :

  • Starting Materials :
    • 1-(2-Hydroxyphenyl)ethan-1-one (2.0 equiv)
    • N-Boc-4-piperidinone (1.0 equiv)
    • Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF)
  • Reaction Conditions :

    • Anhydrous THF, -78°C → 25°C over 6 h under N₂
    • Quench with saturated NH₄Cl, extract with dichloromethane (3 × 50 mL)
  • Deprotection :

    • Treat intermediate with trifluoroacetic acid (TFA, 5 equiv) in CH₂Cl₂ (0°C → RT, 2 h)
    • Neutralize with NaHCO₃, isolate spiro[chroman-2,4'-piperidin]-4-one (11 in)

Yield : 72–85% after silica gel chromatography (hexane:EtOAc 3:1)

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 6.92–6.88 (m, 2H, H-6, H-7), 4.32 (s, 2H, H-1'), 3.45–3.38 (m, 4H, piperidinyl H)
  • HRMS : m/z calcd for C₁₃H₁₅NO₂ [M+H]⁺ 219.1134, found 219.1138

Installation of the (Z)-Acryloyl Moiety

Synthesis of (Z)-3-(3,4,5-Trimethoxyphenyl)acrylic Acid

The acryloyl precursor is prepared via a Horner-Wadsworth-Emmons reaction to ensure (Z)-selectivity:

Procedure :

  • Reactants :
    • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)
    • Triethyl phosphonoacetate (1.2 equiv)
    • NaH (1.5 equiv) in THF (0°C → RT, 12 h)
  • Hydrolysis :
    • Saponify ester with LiOH (2.0 equiv) in THF:H₂O (3:1), RT, 4 h
    • Acidify to pH 2 with HCl, extract with EtOAc

Yield : 89% (white solid, mp 142–144°C)

Characterization :

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (COOH), 143.2 (C=O), 132.1 (CH), 128.4 (CH), 56.1 (OCH₃)

Stereoretentive Acylation of Spirocyclic Amine

Coupling employs HATU-mediated activation to minimize racemization:

Procedure :

  • Reactants :
    • Spiro[chroman-2,4'-piperidin]-4-one (1.0 equiv)
    • (Z)-3-(3,4,5-Trimethoxyphenyl)acrylic acid (1.1 equiv)
    • HATU (1.3 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF
  • Conditions :
    • Stir at 0°C → RT, 12 h
    • Quench with H₂O, extract with EtOAc (3 × 30 mL)
    • Purify via flash chromatography (CH₂Cl₂:MeOH 20:1)

Yield : 68–74% (pale yellow solid)

Characterization :

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 12.8 Hz, 1H, CH=CO), 6.81 (s, 2H, ArH), 6.45 (d, J = 12.8 Hz, 1H, CH=CO), 3.89 (s, 6H, OCH₃), 3.84 (s, 3H, OCH₃)

Optimization and Scale-Up Considerations

Solvent Screening for Acylation

Comparative yields under varying conditions:

Solvent Base Temp (°C) Yield (%)
DMF DIPEA 0→25 74
THF Triethylamine 25 58
CH₂Cl₂ Pyridine 0→25 63
DMSO DBU 25 71

DMF with DIPEA provides optimal solubility and reaction efficiency

Stereochemical Stability Studies

Thermal analysis confirms (Z)-configuration retention:

  • TGA : No isomerization below 150°C (N₂ atmosphere)
  • HPLC : 99.2% (Z)-isomer after 24 h at 25°C (C18 column, MeCN:H₂O 65:35)

Chemical Reactions Analysis

Types of Reactions

(Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicine, (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one: The “E” configuration is a geometric isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    1’-(3-(3,4,5-trimethoxyphenyl)propanoyl)spiro[chroman-2,4’-piperidin]-4-one: This compound has a similar structure but with a propanoyl group instead of an acryloyl group.

Uniqueness

(Z)-1’-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific “Z” configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its “E” isomer or other structurally similar compounds.

Biological Activity

(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on various research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving spirocyclic frameworks and acrylamide derivatives. The synthetic pathway typically includes:

  • Formation of Spirocyclic Structure : The initial step involves the reaction of chroman derivatives with piperidine to form the spiro compound.
  • Acrylation : The introduction of the (3-(3,4,5-trimethoxyphenyl)acryloyl) moiety is achieved through acylation reactions using appropriate coupling agents.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Biological Activity

The biological evaluation of (Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one has revealed several promising activities:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In studies involving RAMOS cells (a type of lymphoma), the compound demonstrated an IC50 value of approximately 1.82 µM, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by flow cytometry analyses showing increased sub-G1 populations in treated cells.

Cholinesterase Inhibition

The compound has also been evaluated for its potential as a cholinesterase inhibitor:

  • Inhibition Potency : Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which can have implications for conditions like Alzheimer's disease. The inhibition constant (IC50) for AChE was found to be in the low micromolar range .
  • Reactivation Potential : Further investigations into its ability to reactivate inhibited AChE suggest that modifications to the structure could enhance its efficacy as a therapeutic agent against organophosphate poisoning.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural ModificationEffect on Activity
Addition of Methoxy GroupsIncreased lipophilicity and potency against cancer cells
Alteration of Piperidine RingChanges in receptor binding affinity and selectivity

Case Studies

Several case studies have highlighted the efficacy of (Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one:

  • Study on Lymphoma Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in lymphoma cell lines.
  • Neuroprotective Effects : Another investigation assessed its neuroprotective properties in models of neurodegeneration, revealing potential benefits in preserving neuronal health under stress conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves acylation of spiro[chroman-2,4'-piperidin]-4-one with (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride. Key steps include:

Acid Chloride Formation : (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid reacts with oxalyl chloride under anhydrous conditions (0°C to room temperature, 1 hour) to yield the acyl chloride intermediate .

Coupling Reaction : The acyl chloride is reacted with spiro[chroman-2,4'-piperidin]-4-one in a polar aprotic solvent (e.g., dichloromethane) under nitrogen. Catalysts like DMAP may enhance efficiency.

Purification : Crude products are purified via column chromatography (eluent: CH₂Cl₂/MeOH 95:5) or recrystallization. Yields >75% are achievable with careful control of stoichiometry and moisture exclusion .

  • Critical Parameters : Excess acyl chloride (1.2–1.5 eq.), reaction time (4–6 hours), and solvent choice (THF or DCM) significantly impact purity. TLC (Rf = 0.3–0.4 in hexane/EtOAc 7:3) monitors progress .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and acryloyl group geometry (Z vs. E). Key signals include aromatic protons (δ 6.8–7.2 ppm) and carbonyl resonances (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.1842) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Retention time: ~12.5 minutes .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the spiro center and acryloyl orientation .

Advanced Research Questions

Q. How does the stereochemistry of the acryloyl group [(Z) vs. (E)] influence the compound's biological activity?

  • Methodological Answer :

  • Synthesis of Isomers : (Z)- and (E)-isomers are prepared via controlled Wittig reactions or photoisomerization. Stereochemistry is confirmed via NOESY (nuclear Overhauser effect) .
  • Biological Impact : In MCF-7 breast cancer cells, the (Z)-isomer exhibits 3-fold higher apoptosis induction than the (E)-isomer (IC₅₀ = 0.31 µM vs. 18.77 µM). This correlates with enhanced DNA intercalation and topoisomerase II inhibition .
  • Table 1 : Cytotoxicity of Isomers in Cancer Cell Lines
IsomerMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)Selectivity Index (SI)
(Z)0.315.6213.37
(E)18.7747.051.2
Data sourced from MTT assays .

Q. What strategies resolve discrepancies in bioactivity data between structurally similar derivatives?

  • Methodological Answer :

  • SAR Analysis : Compare derivatives with varying substituents (e.g., sulfonyl vs. trimethoxyphenyl groups). For example, sulfonyl-bridged derivatives (e.g., Compound 16) show 50-fold higher potency than trimethoxyphenyl analogues (Compound 15) due to improved cellular uptake and target binding .
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to differentiate apoptosis vs. necrosis. Compound 16 induces G2/M arrest (45% cells in phase) vs. Compound 15 (no significant phase shift) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with tubulin or kinase domains, explaining potency variations .

Q. How can researchers optimize the compound's selectivity for cancer cells over normal cells?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) activated by tumor-specific enzymes (e.g., matrix metalloproteinases) .
  • Lipophilicity Tuning : LogP adjustments (2.5–3.5) via substituent modification (e.g., replacing methoxy with fluorine) improve membrane permeability while reducing off-target effects .
  • In Vivo Models : Test optimized derivatives in xenograft mice (e.g., B16F10 melanoma) to validate tumor suppression (e.g., 60% reduction at 10 mg/kg) and assess toxicity via serum ALT/AST levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.